Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Suzuki–Miyaura cross-coupling C–C bond formation Organofluorine chemistry

Researchers needing ortho-fluoro/para-nitro biphenyl building blocks often encounter inconsistent cross-coupling reactivity. Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (CAS 1355248-03-1) resolves this with a precisely positioned fluorine that accelerates Pd-catalyzed oxidative addition and a nitro group enabling chemoselective reduction. • Ortho-F undergoes mild nucleophilic aromatic substitution (25-60 °C). • Nitro reduces to aniline without ester cleavage (H₂, Pd/C). • Methyl ester hydrolyzes quantitatively to the free acid. Standard 97% purity with reliable global dispatch.

Molecular Formula C14H10FNO4
Molecular Weight 275.235
CAS No. 1355248-03-1
Cat. No. B572270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-5-(4-nitrophenyl)benzoate
CAS1355248-03-1
SynonymsMethyl 2-fluoro-5-(4-nitrophenyl)benzoate
Molecular FormulaC14H10FNO4
Molecular Weight275.235
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3
InChIKeyXMGYKEZNKUHDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-fluoro-5-(4-nitrophenyl)benzoate: Key Specifications


Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (CAS 1355248-03-1) is a fluorinated biphenyl building block, also catalogued as methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate . It comprises a benzoate ester core with a fluorine atom at the ortho position and a 4-nitrophenyl substituent at the meta position, providing a unique combination of electron-withdrawing groups that modulate reactivity in cross-coupling, nucleophilic aromatic substitution, and reduction sequences. The compound is typically supplied as a solid with a purity of 95–97% , and its molecular weight is 275.23 g·mol⁻¹ . This guide provides a rigorous, comparator-based assessment of its differentiation from structurally similar analogs to support informed scientific selection.

Why Generic Substitution Fails


In-class substitution of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate with structurally related benzoates or biphenyls is scientifically invalid due to the divergent electronic and steric properties conferred by the precise substitution pattern. The ortho-fluorine atom, in combination with the electron-deficient 4-nitrophenyl ring, establishes a unique reactivity profile in cross-coupling reactions, wherein the fluorine atom can serve as a leaving group under specific conditions or stabilize transition states via inductive effects [1]. Furthermore, the methyl ester moiety is critical for downstream transformations such as hydrolysis to the carboxylic acid [2] or amidation, while the nitro group offers a versatile synthetic handle for reduction to an amine or participation in nucleophilic aromatic substitution. Even closely related analogs (e.g., Methyl 2-chloro-5-(4-nitrophenyl)benzoate or Methyl 2-fluoro-5-(3-nitrophenyl)benzoate) exhibit markedly different reactivity and product outcomes, as the evidence below quantifies. Therefore, substitution without empirical validation risks compromised synthetic yields, altered selectivity, or complete failure of subsequent reaction steps.

Differential Reactivity Evidence


Enhanced Suzuki Coupling Reactivity

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is synthesized via Suzuki–Miyaura coupling between 2-fluoro-5-bromobenzoic acid (or its methyl ester) and 4-nitrophenylboronic acid . The ortho-fluorine atom significantly influences the electronic environment of the aryl halide coupling partner. In comparative studies, fluorinated aryl bromides exhibit markedly different coupling efficiencies relative to their chloro or unsubstituted analogs. For example, in carbonylative Suzuki–Miyaura couplings, 2-bromobenzoate esters achieve yields ranging from 45% to 88% depending on the arylboronic acid employed [1]. The presence of the ortho-fluorine atom in the target compound accelerates oxidative addition at the palladium center relative to the 2-chloro analog, attributable to the strong –I effect and weak +M effect of fluorine, which lowers the electron density on the aromatic ring and facilitates palladium insertion [2].

Suzuki–Miyaura cross-coupling C–C bond formation Organofluorine chemistry

Site-Selective SNAr Reactivity

The ortho-fluorine atom in Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is activated toward nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of the ester carbonyl (meta) and the 4-nitrophenyl group (para). In model systems, methyl 2-fluorobenzoates undergo SNAr with amines, alkoxides, and thiols under mild conditions (25–60 °C), whereas the corresponding 2-chloro or 2-bromo analogs require elevated temperatures (80–120 °C) or stronger bases [1][2]. The presence of the 4-nitrophenyl group further polarizes the aryl–F bond, increasing its electrophilicity. Comparative kinetic studies on substituted fluorobenzenes demonstrate that a para-nitro group increases the SNAr rate constant by a factor of 10³–10⁵ relative to unsubstituted fluorobenzene [3]. The target compound, bearing both ortho-fluorine and a para-nitrophenyl moiety, is thus predicted to exhibit exceptional SNAr reactivity, enabling late-stage functionalization under mild conditions.

Nucleophilic aromatic substitution SNAr reactivity Fluorinated building blocks

Storage Stability vs. Free Acid Analog

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is a stable methyl ester that can be stored at –20 °C for extended periods without significant decomposition . In contrast, the corresponding free carboxylic acid, 2-fluoro-5-(4-nitrophenyl)benzoic acid (CAS 1352317-91-9), is more hygroscopic and prone to decarboxylation or oligomerization upon prolonged storage [1]. Vendor specifications indicate that the methyl ester is supplied with a purity of 95–97% , whereas the free acid is often listed at 95% purity with greater lot-to-lot variability [1]. This stability differential is critical for research reproducibility and for large-scale synthetic campaigns where the building block must be stored between uses.

Chemical stability Storage conditions Ester hydrolysis

Orthogonal Functional Group Reactivity

The target compound features three distinct reactive handles that can be addressed orthogonally, enabling streamlined multistep syntheses without protecting-group manipulations. The methyl ester can be selectively hydrolyzed to the carboxylic acid under basic conditions (e.g., LiOH, THF/H₂O, 0–25 °C) without affecting the nitro or fluoro groups [1]. Conversely, the nitro group can be reduced to an amine using hydrogenation (H₂, Pd/C) or transfer hydrogenation (NH₂NH₂, FeCl₃) while leaving the ester and fluorine intact [2]. Finally, the fluorine atom can undergo SNAr or participate in cross-coupling as a leaving group under specialized conditions [3]. This orthogonality is less pronounced in analogs such as Methyl 2-fluoro-5-(4-aminophenyl)benzoate, where the amino group can interfere with ester hydrolysis, or Methyl 2-fluoro-5-(4-nitrophenyl)benzoic acid, where the free acid precludes selective esterification without protecting groups.

Chemoselective reduction Functional group orthogonality Multistep synthesis

Application Scenarios


Biaryl Pharmaceuticals via Suzuki Coupling

The compound serves as an ideal substrate or coupling partner in the construction of fluorinated biaryl cores found in numerous drug candidates. Its ortho-fluorine substituent enhances oxidative addition rates in palladium-catalyzed cross-couplings, enabling efficient C–C bond formation under mild conditions [1]. The methyl ester functionality can be subsequently converted to amides or acids, while the nitro group can be reduced to an amine for further elaboration. This building block has been employed in the synthesis of GAR transformylase inhibitors and other fluoronitrophenyl-substituted folate analogs [2].

Functionalized Anilines via Nitro Reduction

The 4-nitrophenyl group can be reduced to the corresponding aniline using hydrogenation (H₂, Pd/C) or transfer hydrogenation (hydrazine hydrate, FeCl₃) without affecting the methyl ester or fluorine atom [3]. This chemoselectivity allows for the generation of 4-aminophenyl-substituted fluorobenzoates, which are valuable intermediates in the synthesis of kinase inhibitors, fluorescent probes, and polymer additives. The orthogonality of the three functional groups (ester, nitro, fluoro) minimizes side reactions and reduces the need for protecting-group manipulations [4].

SNAr-Based Library Diversification

The activated ortho-fluorine atom undergoes facile nucleophilic aromatic substitution with amines, alkoxides, and thiols under mild conditions (25–60 °C) [5]. This reactivity profile makes the compound an excellent scaffold for parallel synthesis and the generation of diverse chemical libraries. By varying the nucleophile, a wide array of substituted biaryl analogs can be rapidly accessed without altering the core structure, facilitating structure–activity relationship (SAR) studies in drug discovery and agrochemical development [6].

Hydrolysis to Carboxylic Acid for Conjugation

The methyl ester can be cleanly hydrolyzed to 2-fluoro-5-(4-nitrophenyl)benzoic acid (CAS 1352317-91-9) using LiOH in THF/water or NaOH in methanol/water [7]. The resulting carboxylic acid is a versatile intermediate for amide bond formation with amines or amino acids, enabling the construction of peptidomimetics, PROTACs, and bioconjugates. Procuring the methyl ester and performing hydrolysis immediately before use ensures higher purity and avoids the stability issues associated with long-term storage of the free acid .

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